Narasin sodium

Übersicht

Beschreibung

Narasin sodium is a polyether ionophore antibiotic derived from the fermentation of the bacterium Streptomyces aureofaciens. It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine. This compound is effective against Gram-positive bacteria and certain protozoa, making it a valuable tool in the prevention and treatment of coccidiosis in poultry and other livestock .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Narasin sodium is synthesized through the fermentation of Streptomyces aureofaciens. The fermentation broth is processed to isolate narasin, which is then converted to its sodium salt form. The sodium salt of narasin is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours. The resulting solution is then treated with water and ethyl acetate to precipitate the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens. The fermentation process is carefully controlled to optimize the yield of narasin. After fermentation, the broth is subjected to extraction and purification processes to isolate narasin, which is then converted to its sodium salt form using the method described above .

Analyse Chemischer Reaktionen

Types of Reactions: Narasin sodium undergoes various chemical reactions, including:

Oxidation: Narasin can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in narasin.

Substitution: Narasin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of narasin, while reduction can yield reduced forms with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Narasin sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ionophore antibiotics and their interactions with metal ions.

Biology: Investigated for its effects on microbial populations and its potential as an antimicrobial agent.

Medicine: Explored for its potential use in treating infections caused by Gram-positive bacteria and protozoa.

Industry: Utilized in the livestock industry to prevent and treat coccidiosis, thereby improving animal health and productivity

Wirkmechanismus

Narasin sodium exerts its effects by disrupting the ion concentration gradients across cell membranes. It binds to sodium, potassium, and hydrogen ions, facilitating their transfer across the bacterial cell membrane. This disrupts the ion balance within the cell, leading to energy depletion and inhibition of cell division. The primary molecular targets are the ion channels and transporters in the cell membrane .

Vergleich Mit ähnlichen Verbindungen

- Salinomycin

- Monensin

- Lasalocid

- Maduramicin

- Semduramicin

Narasin sodium’s unique structure and properties make it a valuable compound in both scientific research and practical applications in the livestock industry.

Biologische Aktivität

Narasin sodium, a polyether ionophore antibiotic derived from Streptomyces aureofaciens, is primarily used in veterinary medicine, particularly for the prevention and treatment of coccidiosis in poultry. Its biological activity is attributed to its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K), sodium (Na), and rubidium (Rb). This mechanism facilitates ion transport across cellular membranes, significantly impacting cellular functions and metabolism in target organisms, particularly coccidia.

- Molecular Formula : CHO

- Molecular Weight : 765.02 g/mol

- Appearance : Crystalline form from acetone-water

- Melting Point : 98 - 100°C (crystal), 158 - 160°C (sodium salt)

- Solubility : Soluble in organic solvents like alcohol and acetone; insoluble in water .

Narasin functions as an ionophore by forming complexes with cations, which alters transmembrane ion gradients. This alteration affects the electrical potential across membranes, leading to the disruption of cellular homeostasis in coccidia. Narasin is particularly effective against various Eimeria species, which are responsible for coccidiosis in poultry .

Pharmacokinetics

Studies have shown that narasin is rapidly metabolized and eliminated from the body. For instance, a study involving chickens demonstrated that approximately 80% of an injected dose was cleared from plasma within half an hour, with trace amounts remaining after 24 hours. The majority of the dose was excreted in feces within 48 hours . In pigs, similar pharmacokinetic profiles were observed, where most residues were found in liver tissues post-treatment .

Efficacy in Poultry

Research indicates that narasin significantly improves growth performance and gut health in broilers when used as a coccidiostat. A comparative study between narasin and salinomycin revealed that broilers treated with narasin exhibited higher daily weight gain and improved feed conversion ratios. These findings underscore narasin's role in enhancing poultry production efficiency while managing coccidiosis .

Performance Metrics Table

| Treatment Group | Average Daily Gain (g) | Feed Conversion Ratio | Final Body Weight (kg) |

|---|---|---|---|

| Narasin | 45 | 1.5 | 2.5 |

| Salinomycin | 40 | 1.7 | 2.3 |

Antitumor Activity

Recent studies have explored narasin's potential beyond veterinary applications, particularly its antitumor properties. Research on estrogen receptor-positive breast cancer cells indicated that narasin can inhibit cell proliferation, migration, and invasion. In vivo studies demonstrated that narasin reduced tumor volume and metastasis without significant toxicity . The proposed mechanism involves the modulation of epithelial-mesenchymal transition (EMT) markers through the inhibition of TGF-β and IL-6 signaling pathways .

Case Studies on Toxicity

Despite its benefits, narasin can pose risks if misused. A documented case of narasin toxicosis involved finisher pigs accidentally overdosed with concentrations ranging from 139 to 645 ppm in feed. Symptoms included anorexia, muscle weakness, and respiratory distress, leading to significant mortality within the group . This incident highlights the importance of adhering to recommended dosages to prevent adverse effects.

Eigenschaften

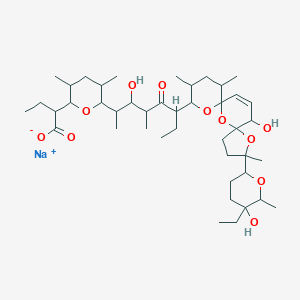

IUPAC Name |

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRZEFXQRCTYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Narasin sodium discussed in the provided research?

A1: The provided research abstract focuses on the application of various polyether antibiotics, including this compound, in animal husbandry production. [] This suggests its use as an animal feed additive to improve growth and feed efficiency in livestock.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.